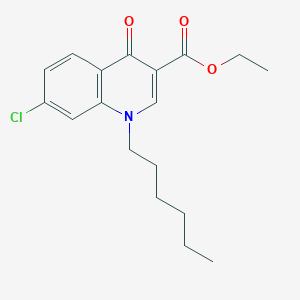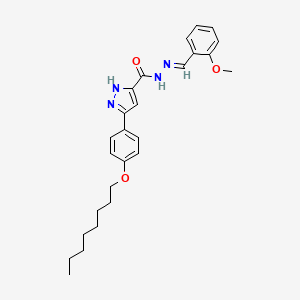![molecular formula C24H12Cl2F6N2O2 B11993073 (1E,2E)-bis({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazine](/img/structure/B11993073.png)
(1E,2E)-bis({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde ((E)-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazone is an organic compound characterized by the presence of a furan ring, a chlorinated phenyl group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde ((E)-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazone typically involves the following steps:
Formation of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde: This can be achieved through the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with furfural under acidic or basic conditions.
Hydrazone Formation: The aldehyde group of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde reacts with hydrazine or a hydrazine derivative to form the hydrazone.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone group, converting it to the corresponding amine.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde ((E)-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde ((E)-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve modulation of enzyme activity, receptor binding, or interference with nucleic acid function.
Comparación Con Compuestos Similares
Similar Compounds
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde: The parent aldehyde compound.
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furylamine: The corresponding amine derivative.
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furylmethanol: The alcohol derivative.
Uniqueness
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde ((E)-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazone is unique due to the presence of both the hydrazone group and the trifluoromethyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C24H12Cl2F6N2O2 |
|---|---|
Peso molecular |
545.3 g/mol |
Nombre IUPAC |
(E)-1-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-N-[(E)-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]methanimine |
InChI |
InChI=1S/C24H12Cl2F6N2O2/c25-19-5-1-13(23(27,28)29)9-17(19)21-7-3-15(35-21)11-33-34-12-16-4-8-22(36-16)18-10-14(24(30,31)32)2-6-20(18)26/h1-12H/b33-11+,34-12+ |
Clave InChI |
WEVKUUJHHZRWLB-QNIRRPGASA-N |
SMILES isomérico |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)/C=N/N=C/C3=CC=C(O3)C4=C(C=CC(=C4)C(F)(F)F)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C=NN=CC3=CC=C(O3)C4=C(C=CC(=C4)C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Bromophenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993000.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11993015.png)
![[2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone](/img/structure/B11993025.png)
![N'-(4-Hydroxy-3,5-dimethoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11993033.png)
![4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B11993045.png)



![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993064.png)
![4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline](/img/structure/B11993068.png)
![N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide](/img/structure/B11993078.png)
![{[5-(4-Bromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B11993081.png)

